Specific Scientific Field: This application falls under the field of Chemical Physics, specifically in the study of Isotopic Fractionation .
Summary of the Application: 2,4-Dimethyl-3-pentanone is used in an experimental method to measure the equilibrium isotopic fractionation factor (α eq) for Carbon-bound Hydrogen positions adjacent to the carbonyl group in ketones .
Specific Scientific Field: This application falls under the field of Chemical Physics .
Summary of the Application: 2,4-Dimethyl-3-pentanone is used in the study of molecular structures and properties . It’s molecular weight, refractive index, boiling point, and other properties are studied .
Specific Scientific Field: This application falls under the field of Polymer Chemistry .
Summary of the Application: 2,4-Dimethyl-3-pentanol, a derivative of 2,4-Dimethyl-3-pentanone, is used in the polymerization of 1,1′-(1,3-phenylene) diethanol (1,3-diol) and diisopropyl adipate .
Summary of the Application: 2,4-Dimethyl-3-pentanone is used in the study of molecular structures and properties . Its molecular weight, refractive index, boiling point, and other properties are studied .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: 2,4-Dibromo-2,4-dimethyl-3-pentanone, a derivative of 2,4-Dimethyl-3-pentanone, is used in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes .
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone or isobutyrone, is a colorless liquid with a characteristic odor reminiscent of camphor. Its molecular formula is and it has a molecular weight of 114.19 g/mol. This compound is classified as a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is insoluble in water but soluble in organic solvents, making it useful in various chemical applications. The compound has a boiling point of 124 °C and a melting point of -80 °C .
2,4-Dimethyl-3-pentanone is noted for its role as a secondary metabolite. Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of organisms but may serve roles in defense or signaling. In biological studies, it has been observed to cause changes in liver and kidney weights when administered in certain dosages .
The primary method for synthesizing 2,4-dimethyl-3-pentanone involves the ketonization of isobutyric acid using catalysts such as thorium oxide or zirconium oxide at elevated temperatures (around 430 °C). This process effectively forms the desired ketone through the condensation of carboxylic acids .
Purification Methods:
2,4-Dimethyl-3-pentanone has several applications across different fields:
Interaction studies involving 2,4-dimethyl-3-pentanone often focus on its reactivity with various reagents. For instance, its interactions with Grignard reagents have been extensively studied to understand its behavior in organic synthesis. Additionally, its biological interactions reveal potential effects on metabolic processes and organ weights in animal models, indicating its physiological impact at certain concentrations .
Several compounds share structural similarities with 2,4-dimethyl-3-pentanone. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Pentanone | Simpler structure; lacks additional methyl groups. | |
2-Pentanone | Similar functional group; fewer methyl substitutions. | |
3-Hexanone | Longer carbon chain; exhibits different physical properties. | |
Diisopropyl ketone | Another name for 2,4-dimethyl-3-pentanone; identical properties. |
Uniqueness:
2,4-Dimethyl-3-pentanone stands out due to its specific arrangement of methyl groups at the 2 and 4 positions relative to the carbonyl group. This structural configuration influences both its chemical reactivity and biological activity compared to other similar ketones.
Flammable;Irritant